3-Iodo-L-tyrosine methyl ester

概要

説明

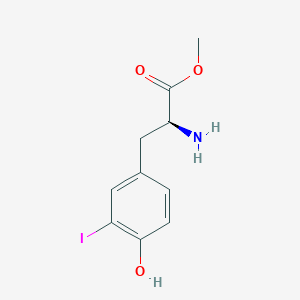

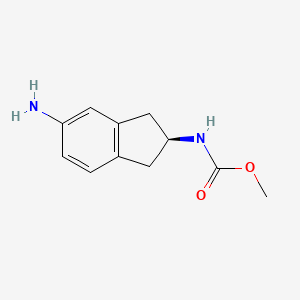

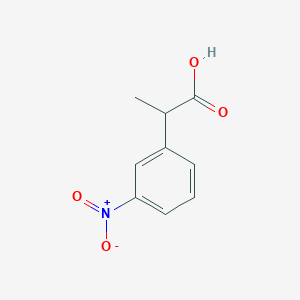

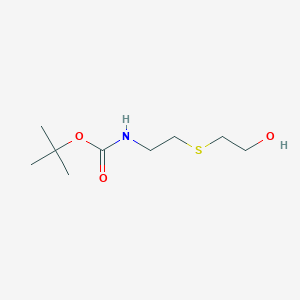

3-Iodo-L-tyrosine methyl ester is a compound with the CAS Number: 70277-02-0 and a molecular weight of 321.11 . Its IUPAC name is methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate .

Synthesis Analysis

The synthesis of 3-Iodo-L-tyrosine methyl ester involves a Heck coupling reaction. A mixture of the styrene, the Boc-3-iodo-L-tyrosine methyl ester or Boc-3,5-diiodo-L-tyrosine, DIPEA, Pd(OAc)2, and P(o-tol)3 in anhydrous DMF is stirred under nitrogen at 100 °C for 4-12 hours .Molecular Structure Analysis

The molecular structure of 3-Iodo-L-tyrosine methyl ester is represented by the linear formula C10H12INO3 . The InChI code is 1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1 .Chemical Reactions Analysis

3-Iodo-L-tyrosine methyl ester is an intermediate in the synthesis of thyroid hormones, derived from the iodination of tyrosine at the meta-position of the benzene ring . It can combine with diiodotyrosine to form triiodothyronine .Physical And Chemical Properties Analysis

3-Iodo-L-tyrosine methyl ester has a molecular weight of 321.11 . The H-atoms of the methyl group are positioned geometrically (d (C–H) = 0.96 Å) .科学的研究の応用

Radioiodination and Radiopharmaceutical Applications

3-Iodo-L-tyrosine methyl ester is a significant compound in the field of radioiodination, a process used in radiopharmaceutical applications. Farah and Farouk (1998) conducted a comparative study on the electrophilic radioiodination of L-tyrosine, L-α-methyl tyrosine, and L-tyrosine methyl ester. They found high labeling yields for these compounds, indicating their potential in creating radiolabeled compounds for diagnostic and therapeutic purposes in nuclear medicine (Farah & Farouk, 1998).

Transport and Uptake in Cells

In the context of cellular uptake, 3-Iodo-L-tyrosine methyl ester has been studied for its behavior in different types of cells. Shikano et al. (2010) explored how amino acid esters, including L-tyrosine methyl ester, affect the uptake of 3-Iodo-L-tyrosine derivatives in Chinese hamster ovary cells. They discovered that L-Tyr ethyl or methyl esters were effective enhancers of uptake into these cells, indicating the compound's role in influencing amino acid transport processes (Shikano et al., 2010).

Structural Analysis and Prodrug Potential

The structural properties and potential of 3-Iodo-L-tyrosine methyl ester as a prodrug have also been a topic of interest. Nicolaï et al. (2011) examined the crystal structure of L-tyrosine methyl ester and compared it with other esters of L-tyrosine, shedding light on its solid-state properties and implications for drug delivery. Their findings contribute to understanding how such compounds can be used as prodrugs, with specific emphasis on their behavior in solid states (Nicolaï et al., 2011).

Amino Acid Transport Studies

3-Iodo-L-tyrosine methyl ester plays a significant role in studies related to amino acid transport. Kawai et al. (1991) investigated the use of 3-Iodo-L-tyrosine derivatives, including methyl esters, for studying cerebral amino acid transport using labeled amino acid radiopharmaceuticals. Their research emphasizes the compound's utility in assessing amino acid transport across the blood-brain barrier and cellular membranes, offering valuable insights for neuroscientific and pharmacological research (Kawai et al., 1991).

作用機序

Target of Action

The primary target of 3-Iodo-L-tyrosine methyl ester is the Tyrosine–tRNA ligase . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to tRNA(Tyr) in a two-step reaction .

Mode of Action

The compound interacts with its target, the Tyrosine–tRNA ligase, by mimicking the structure of tyrosine . Tyrosine is first activated by ATP to form Tyr-AMP and then transferred to the acceptor end of tRNA(Tyr)

Biochemical Pathways

3-Iodo-L-tyrosine methyl ester is involved in the Thyroid Hormone Synthesis metabolic pathway . It is an intermediate in the synthesis of thyroid hormones, derived from the iodination of tyrosine at the meta-position of the benzene ring .

Result of Action

It is known that 3-iodo-l-tyrosine is a reversible inhibitor of the enzyme tyrosine hydroxylase . This enzyme is crucial for the synthesis of the neurotransmitter dopamine . Therefore, the compound may have an impact on dopamine levels and related physiological processes.

Action Environment

It is known that the compound is stable under freezer storage conditions

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOJFMMTOKMYMT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459640 | |

| Record name | 3-Iodo-L-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70277-02-0 | |

| Record name | 3-Iodo-L-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)